2,4-dimethyl-N-phenylaniline
Overview
Description
2,4-Dimethyl-N-phenylaniline is an organic compound with the molecular formula C14H15N. It is a derivative of aniline, where the phenyl group is substituted with two methyl groups at the 2 and 4 positions. This compound is known for its applications in various fields, including materials science and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-N-phenylaniline can be synthesized through several methods. One common approach involves the condensation of aniline with 2,4-dimethylbenzaldehyde under acidic conditions. Another method includes the reduction of 2,4-dimethyl-N-nitrosoaniline using hydrogen in the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, this compound is often produced via the nitration of 2,4-dimethyltoluene followed by reduction. This process involves the use of nitric acid and sulfuric acid for nitration, and subsequent reduction using iron and hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: It participates in electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2,4-dimethyl-N-nitrosoaniline, 2,4-dimethyl-N-nitroaniline.
Reduction: 2,4-dimethyl-N-phenylamine.
Substitution: Halogenated derivatives such as 2,4-dimethyl-N-phenylchloramine.
Scientific Research Applications
2,4-Dimethyl-N-phenylaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and polymers.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of materials such as polyurethane and other polymers.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-phenylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. Its effects are mediated through the formation of hydrogen bonds and hydrophobic interactions with target molecules .
Comparison with Similar Compounds
2,4-Dinitrodiphenylamine: Contains nitro groups instead of methyl groups, leading to different reactivity and applications.
2,4-Dimethylaniline: Lacks the phenyl group, resulting in different chemical properties and uses.
N-Phenyl-2,4-xylidine: Similar structure but with different substitution patterns, affecting its chemical behavior.
Uniqueness: 2,4-Dimethyl-N-phenylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable in various applications, particularly in the synthesis of specialized materials and compounds .
Properties
IUPAC Name |
2,4-dimethyl-N-phenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11-8-9-14(12(2)10-11)15-13-6-4-3-5-7-13/h3-10,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYYRZBQXLCZJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441715 | |
Record name | 2,4-dimethyl-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25078-04-0 | |
Record name | 2,4-dimethyl-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dimethyldiphenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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